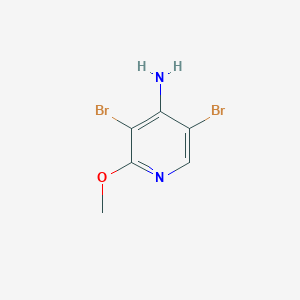

3,5-Dibromo-2-methoxypyridin-4-amine

描述

BenchChem offers high-quality 3,5-Dibromo-2-methoxypyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-methoxypyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,5-dibromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATSPPDLTHUICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine

Introduction: The Significance of 3,5-Dibromo-2-methoxypyridin-4-amine in Medicinal Chemistry

3,5-Dibromo-2-methoxypyridin-4-amine is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The strategic placement of two bromine atoms, an activating amino group, and a methoxy group on the pyridine ring offers multiple reaction sites for diversification, making it a valuable intermediate in drug discovery and development. The bromine atoms, in particular, are amenable to a wide range of cross-coupling reactions, allowing for the introduction of complex molecular scaffolds. This guide provides a comprehensive overview of the synthetic strategy, reaction mechanism, and a detailed experimental protocol for the preparation of this important compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine is achieved through a direct electrophilic aromatic substitution reaction, specifically a dibromination of the starting material, 2-methoxypyridin-4-amine. The choice of this strategy is dictated by the electronic properties of the pyridine ring, which is highly activated towards electrophilic attack by the presence of the strongly electron-donating amino (-NH₂) and methoxy (-OCH₃) groups.

Regioselectivity: The Directing Effects of Activating Groups

The amino and methoxy groups are ortho-, para-directing activators. In the case of 2-methoxypyridin-4-amine, the positions ortho and para to the amino group are positions 3, 5, and the nitrogen of the pyridine ring. The positions ortho and para to the methoxy group are positions 3 and the nitrogen of the pyridine ring. The synergistic directing effects of both the amino and methoxy groups strongly favor electrophilic substitution at the 3 and 5 positions of the pyridine ring. This inherent regioselectivity simplifies the synthesis, as the desired 3,5-dibromo isomer is the major product formed.

Reaction Mechanism: Bromination using N-Bromosuccinimide (NBS)

The brominating agent of choice for this transformation is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of electrophilic bromine in the reaction mixture.[1] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: A streamlined workflow for the synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridin-4-amine (10.0 g, 0.0805 mol) and acetonitrile (200 mL). Cool the resulting solution in an ice bath to 0°C.

-

Addition of Brominating Agent: While stirring, add N-Bromosuccinimide (30.4 g, 0.171 mol, 2.1 equivalents) in small portions over a period of 30 minutes. The addition of NBS can be exothermic, so maintaining the temperature at 0°C during the addition is crucial to control the reaction rate and minimize side product formation.

-

Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. This will neutralize any acidic byproducts. Then, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining unreacted bromine, which will be indicated by the disappearance of any orange or yellow color.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and then filter.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product, 3,5-Dibromo-2-methoxypyridin-4-amine, should be a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Considerations

-

N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

The reaction can be exothermic. Careful control of the addition of NBS and the reaction temperature is important.

Conclusion

The synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine is a straightforward and efficient process that relies on the principles of electrophilic aromatic substitution. The high degree of activation provided by the amino and methoxy substituents on the pyridine ring allows for a regioselective dibromination using N-Bromosuccinimide. This in-depth guide provides a robust protocol and the underlying scientific rationale to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

-

ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]

-

ACS Publications. Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

-

ResearchGate. Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines. [Link]

-

ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]

Sources

Application Notes and Protocols for 3,5-Dibromo-2-methoxypyridin-4-amine: A Versatile Synthetic Building Block

Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery. 3,5-Dibromo-2-methoxypyridin-4-amine emerges as a particularly valuable, albeit specialized, building block. This trifunctionalized pyridine offers a strategic array of reactive sites, enabling chemists to perform selective and sequential modifications to construct complex molecular architectures.

The presence of two bromine atoms at the C3 and C5 positions, an electron-donating methoxy group at C2, and a nucleophilic amino group at C4 provides a rich platform for a variety of cross-coupling and substitution reactions. The differential reactivity of the bromine atoms, influenced by the electronic environment of the pyridine ring, allows for regioselective functionalization. This guide provides an in-depth exploration of the synthetic utility of 3,5-Dibromo-2-methoxypyridin-4-amine, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in contemporary organic synthesis.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1261269-82-2 | N/A |

| Molecular Formula | C₆H₆Br₂N₂O | N/A |

| Molecular Weight | 281.93 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |

Safety Information:

3,5-Dibromo-2-methoxypyridin-4-amine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Spectroscopic Characterization: A Predictive Overview

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C6-proton, typically in the aromatic region. The chemical shift of this proton will be influenced by the surrounding substituents. The protons of the amino group (NH₂) will likely appear as a broad singlet, and its chemical shift will be concentration-dependent and may be affected by the solvent. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the pyridine ring carbons and the methoxy carbon. The chemical shifts of the ring carbons will be influenced by the electronegativity and resonance effects of the bromine, methoxy, and amino substituents.[3]

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹, often appearing as two distinct bands.[5] C-N stretching vibrations will also be present. The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible in their characteristic regions.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the functionalization of heteroaryl halides.[7] 3,5-Dibromo-2-methoxypyridin-4-amine can serve as an excellent substrate in Suzuki-Miyaura couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C3 and/or C5 positions.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[2]

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Monosubstitution (based on analogous systems):

This protocol is a representative procedure for the monosubstitution of a brominated aminopyridine and should be optimized for specific substrates.[8]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Pd(PPh₃)₄ (0.03-0.05 equiv)

-

K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 3,5-Dibromo-2-methoxypyridin-4-amine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights:

-

Regioselectivity: The bromine at the C5 position is generally more reactive towards Suzuki-Miyaura coupling than the bromine at the C3 position due to steric hindrance from the adjacent methoxy group. By carefully controlling the stoichiometry of the boronic acid and the reaction time, selective monosubstitution at the C5 position can often be achieved.

-

Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands, such as Pd(OAc)₂ with SPhos or XPhos, may offer improved yields and shorter reaction times, especially for challenging substrates.

-

Base and Solvent: The choice of base and solvent system is critical. A mixture of an organic solvent like dioxane or toluene with water is often used to solubilize both the organic and inorganic reagents. Carbonate and phosphate bases are commonly employed.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[9] 3,5-Dibromo-2-methoxypyridin-4-amine can be utilized in this reaction to introduce a variety of primary or secondary amines at the C3 and/or C5 positions.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[10]

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Generalized Protocol for Monosubstitution (based on analogous systems):

This protocol is a representative procedure for the monosubstitution of a brominated pyridine and should be optimized for specific substrates.[10]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Pd₂(dba)₃ (0.01-0.02 equiv)

-

Xantphos or other suitable phosphine ligand (0.02-0.04 equiv)

-

NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

-

Add 3,5-Dibromo-2-methoxypyridin-4-amine and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Expert Insights:

-

Protecting Group Strategy: The presence of the free amino group at the C4 position can potentially interfere with the Buchwald-Hartwig reaction. In some cases, it may be advantageous to protect the amino group (e.g., as an acetamide or a carbamate) prior to the cross-coupling reaction. The protecting group can then be removed in a subsequent step.

-

Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos, SPhos, or DavePhos are often effective in promoting the coupling of challenging substrates.

-

Base Sensitivity: Strong bases like NaOt-Bu are highly effective but can be incompatible with base-sensitive functional groups. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be a better choice, although this may require higher reaction temperatures or longer reaction times.

Conclusion: A Gateway to Novel Chemical Space

3,5-Dibromo-2-methoxypyridin-4-amine represents a highly versatile and strategically functionalized building block for the synthesis of complex pyridine-containing molecules. Its capacity to undergo selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the construction of diverse molecular libraries for drug discovery and materials science. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable compound, paving the way for the discovery of novel chemical entities with significant biological or material properties.

References

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyridine: A versatile nucleus in medicinal chemistry. RSC Advances, 5(21), 15875-15907.

- El-Faham, A., & Funosas, R. S. (2013). A review on the chemistry of aminopyridines. Molecules, 18(7), 8404-8456.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

-

NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dibromo-2-methylpyridin-4-amine. Retrieved from [Link]

-

MassBank. (2008, October 21). Pyridines and derivatives. Retrieved from [Link]

-

ResearchGate. (2006, August). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Sci-Hub [sci-hub.box]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3,5-Dibromo-2-methoxypyridin-4-amine

Introduction: The Strategic Advantage of a Dihalogenated Pyridine Scaffold

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] The design of potent and selective kinase inhibitors often hinges on the core scaffold, which must provide a rigid framework for orienting key pharmacophoric elements into the ATP-binding pocket of the target kinase. The 4-aminopyridine moiety, for instance, is a well-established "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2]

This application note details the strategic use of 3,5-Dibromo-2-methoxypyridin-4-amine , a versatile and highly functionalized starting material, for the synthesis of diverse libraries of potential kinase inhibitors. Its key structural features—two distinct bromine atoms at the C3 and C5 positions—offer opportunities for sequential and regioselective functionalization, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies. The methoxy group at C2 and the primary amine at C4 provide additional handles for modification and influence the electronic properties of the pyridine ring.

We will explore two primary synthetic strategies leveraging this building block: sequential palladium-catalyzed cross-coupling reactions to build molecular complexity, and a combination of C-C and C-N bond-forming reactions to access a wider range of chemical space. These protocols are designed to be robust and adaptable for researchers in medicinal chemistry and drug development.

Core Synthetic Strategy I: Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[3] Its mild reaction conditions and tolerance of a wide variety of functional groups make it ideal for late-stage diversification in drug discovery.[3] By exploiting the differential reactivity of the two bromine atoms on the pyridine core, a sequential coupling strategy can be employed to introduce two different aryl or heteroaryl fragments.

Causality Behind the Experimental Design

The regioselectivity of the first Suzuki-Miyaura coupling can often be controlled by steric hindrance and electronic effects. The bromine at the C5 position is generally more sterically accessible than the C3 bromine, which is flanked by the C2-methoxy and C4-amine groups. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can favor monosubstitution at the C5 position. The subsequent coupling at the C3 position can then be performed under slightly more forcing conditions or with a different catalyst system to afford the disubstituted product.

Caption: Sequential Suzuki-Miyaura Coupling Workflow.

Protocol 1: Stepwise Synthesis of 3,5-Diaryl-2-methoxypyridin-4-amine

This protocol outlines a general procedure for the sequential Suzuki-Miyaura cross-coupling. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Part A: Monosubstitution at the C5 Position

-

Reagent Preparation: In a flame-dried round-bottom flask, dissolve 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 eq) and the first arylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: Add a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, typically an aqueous solution of K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 5-aryl-3-bromo-2-methoxypyridin-4-amine intermediate.

Part B: Disubstitution at the C3 Position

-

Reagent Preparation: Using the purified monosubstituted intermediate from Part A (1.0 eq), dissolve it along with the second arylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water).

-

Inert Atmosphere: Deoxygenate the mixture as described previously.

-

Catalyst and Base Addition: Add a more robust palladium catalyst system if necessary, such as Pd(dppf)Cl₂ (0.05 eq), along with a base like K₃PO₄ (2.2 eq).

-

Reaction: Heat the mixture, potentially to a higher temperature than in Part A (e.g., 100-120 °C), and monitor for completion.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Part A to isolate the final 3,5-diaryl-2-methoxypyridin-4-amine product.

| Catalyst System | Base | Solvent | Typical Yields (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-85 | |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 70-95 | [4] |

| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 75-90 |

Core Synthetic Strategy II: Combining Suzuki-Miyaura and Buchwald-Hartwig Amination

To further expand the chemical diversity of the synthesized library, a combination of C-C and C-N bond-forming reactions can be employed. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial linkage in many kinase inhibitors.[5][6] This strategy allows for the introduction of an aryl or heteroaryl group at one position (via Suzuki coupling) and a primary or secondary amine at the other (via Buchwald-Hartwig amination).

Causality Behind the Experimental Design

The order of the reactions can be critical. It is often advantageous to perform the Suzuki coupling first to generate the 5-aryl-3-bromo intermediate. This intermediate can then be subjected to Buchwald-Hartwig amination. The choice of phosphine ligand is paramount in the Buchwald-Hartwig reaction, with sterically hindered, electron-rich ligands often providing the best results.[5] The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Caption: Combined Suzuki and Buchwald-Hartwig Workflow.

Protocol 2: Synthesis of 5-Aryl-3-amino-2-methoxypyridin-4-amine Derivatives

This protocol assumes the starting material is the 5-aryl-3-bromo-2-methoxypyridin-4-amine intermediate prepared as described in Protocol 1, Part A.

-

Reagent Preparation: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine the 5-aryl-3-bromo intermediate (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04-0.10 eq).

-

Solvent and Base Addition: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane, followed by a strong base like NaOtBu (1.4 eq) or LHMDS (1.5 eq).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired C-N coupled product.

| Palladium Precursor | Ligand | Base | Solvent | Typical Yields (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 70-95 | [5] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 65-88 | [6] |

| RuPhos Pd G3 | LHMDS | THF | 75-92 | [5] |

Application in Kinase Inhibitor Design and Biological Evaluation

The synthesized compounds, featuring a 4-aminopyridine core, are primed for interaction with the hinge region of various kinases. The diverse aryl and amino substituents introduced at the C3 and C5 positions can be directed towards other key areas of the ATP-binding site, such as the hydrophobic pocket or the solvent-exposed region, to enhance potency and selectivity.

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Once synthesized, the compounds should be evaluated for their biological activity. A typical workflow for this process is as follows:

-

Biochemical Assays: The initial step is to determine the inhibitory potency (e.g., IC₅₀ value) of the synthesized compounds against a panel of target kinases.[1] This is typically done using in vitro enzymatic assays that measure the phosphorylation of a substrate.

-

Cellular Assays: Compounds that show promising biochemical activity are then tested in cell-based assays to determine their ability to inhibit kinase activity within a cellular context and to assess their anti-proliferative effects on cancer cell lines.

-

Selectivity Profiling: To assess off-target effects, lead compounds are often screened against a broad panel of kinases. High selectivity is a desirable trait for a clinical candidate to minimize potential side effects.

-

In Vivo Studies: The most promising candidates from cellular assays are then advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

3,5-Dibromo-2-methoxypyridin-4-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. The protocols detailed in this application note, leveraging sequential Suzuki-Miyaura couplings and combined Suzuki/Buchwald-Hartwig strategies, provide a robust framework for creating diverse libraries of compounds for drug discovery programs. The ability to systematically and selectively functionalize the pyridine core allows for fine-tuning of the pharmacological properties of the resulting molecules, accelerating the journey from a synthetic concept to a potential therapeutic agent.

References

-

Jain, R., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), e1600390. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27315-27319. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 69, 116892. [Link]

- CN109134358B - A kind of synthetic method of 3, 5-dibromo-4-aminopyridine.

-

Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1155-1170. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wang, Y., et al. (2022). Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(11), 2505. [Link]

-

Zhu, W., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. [Link]

-

Anizon, F., et al. (2015). Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors. European Journal of Medicinal Chemistry, 92, 27-38. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cross-Coupling Reactions with 3,5-Dibromo-2-methoxypyridin-4-amine

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine core remains a cornerstone scaffold. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance. 3,5-Dibromo-2-methoxypyridin-4-amine is a highly functionalized building block that offers medicinal chemists a versatile platform for the synthesis of novel molecular entities. The two bromine atoms at the C3 and C5 positions serve as orthogonal handles for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions. The strategic placement of the methoxy and amine substituents significantly influences the electronic properties of the pyridine ring, thereby impacting the reactivity and regioselectivity of these transformations.

This comprehensive guide provides detailed application notes and protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on 3,5-Dibromo-2-methoxypyridin-4-amine. The protocols are designed to be a robust starting point for researchers, offering insights into reaction setup, optimization, and expected outcomes.

Understanding Regioselectivity: The C3 vs. C5 Challenge

A critical consideration in the functionalization of 3,5-Dibromo-2-methoxypyridin-4-amine is the regioselective reaction of one bromine atom over the other. The electronic environment of the C3 and C5 positions is differentiated by the neighboring substituents. The C3-Br is flanked by an electron-donating methoxy group at C2 and an electron-donating amino group at C4, while the C5-Br is adjacent to the amino group. This intricate electronic interplay, coupled with steric factors, will govern the site of the initial cross-coupling reaction. Generally, in polyhalogenated pyridines, oxidative addition of the palladium catalyst is favored at the most electron-deficient position or at positions alpha to the nitrogen.[1] However, the substitution pattern of our target molecule presents a unique case where careful selection of reaction conditions, particularly the choice of ligand, can be exploited to control the site of reactivity.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] For 3,5-Dibromo-2-methoxypyridin-4-amine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Protocol for Mono-Arylation

This protocol is optimized for the selective mono-arylation of 3,5-Dibromo-2-methoxypyridin-4-amine. Based on studies of similarly substituted dihalopyridines, the C5 position is often more susceptible to initial coupling under standard conditions, though this can be ligand-dependent.[1]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a Schlenk flask, add 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add the Pd(PPh₃)₄ catalyst (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[3]

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[4]

-

Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and promotes the reaction.[5]

-

Temperature: Elevated temperatures are typically required to drive the catalytic cycle to completion.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust and widely applicable catalyst. |

| Ligand | PPh₃ (from catalyst) | Standard ligand for many Suzuki couplings. |

| Base | K₂CO₃ (2.0 equiv.) | Effective and economical base. |

| Solvent | 1,4-Dioxane/Water (5:1) | Good solubility for reactants. |

| Temperature | 90-100 °C | Promotes efficient reaction rates. |

| Typical Yield | 60-90% (mono-arylated) | Dependent on the boronic acid used. |

Catalytic Cycle Visualization

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[6][7] This protocol outlines the coupling of 3,5-Dibromo-2-methoxypyridin-4-amine with a primary or secondary amine.

Protocol for Mono-Amination

This protocol is designed for the selective mono-amination, which is anticipated to occur preferentially at the C5 position due to steric hindrance from the C2-methoxy group. However, the use of bulky ligands can influence this selectivity.[1]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Amine (primary or secondary) (1.2 equivalents)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk tube or sealed reaction vial

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.05 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate flask, add 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill this flask with inert gas.

-

Transfer the pre-formed catalyst solution to the flask containing the substrate mixture via cannula or syringe.

-

Rinse the catalyst tube with additional toluene (3 mL) and add it to the reaction mixture.

-

Heat the reaction to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, particularly with heteroaryl halides.[7]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[8]

-

Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

Data Summary: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Efficient palladium source. |

| Ligand | Xantphos (5 mol%) | Bulky ligand promoting C-N coupling. |

| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base. |

| Solvent | Toluene | High-boiling, inert solvent. |

| Temperature | 100-110 °C | Ensures reasonable reaction rates. |

| Typical Yield | 50-85% (mono-aminated) | Varies with the amine coupling partner. |

Catalytic Cycle Visualization

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[9][10]

Protocol for Mono-Alkynylation

This protocol is adapted from procedures for the regioselective Sonogashira coupling of dihaloheterocycles.[11][12] The C3 position is often more reactive in Sonogashira couplings of similar systems due to electronic factors.[12]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Terminal Alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a Schlenk flask, add 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3 equivalents).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[10]

-

Base: Triethylamine serves as both the base and a solvent in some cases, facilitating the deprotonation of the alkyne and neutralizing the HBr formed.[13]

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants.

-

Temperature: Milder temperatures are often sufficient for Sonogashira couplings compared to Suzuki or Buchwald-Hartwig reactions.

Data Summary: Sonogashira Coupling

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Standard palladium catalyst for Sonogashira. |

| Co-catalyst | CuI (5 mol%) | Essential for the activation of the alkyne. |

| Base | Et₃N (3.0 equiv.) | Acts as base and HBr scavenger. |

| Solvent | DMF | Good solvent for reactants. |

| Temperature | 60-80 °C | Milder conditions are often sufficient. |

| Typical Yield | 65-95% (mono-alkynylated) | Generally high yielding with various alkynes. |

Catalytic Cycle Visualization

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Heck Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[14] This reaction provides a means to introduce vinyl groups onto the pyridine scaffold.

Protocol for Mono-Vinylation

This protocol is a general starting point for the Heck reaction. The regioselectivity can be influenced by the electronic nature of the alkene.

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Nitrogen or Argon gas supply

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 120-140 °C.

-

Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand is a classic catalyst system for the Heck reaction.

-

Base: Triethylamine is a common base used to neutralize the hydrohalic acid produced during the reaction.

-

Solvent: A high-boiling polar aprotic solvent like DMF is typically used to achieve the necessary reaction temperatures.

-

Temperature: High temperatures are often required for the Heck reaction, especially with less reactive aryl bromides.

Data Summary: Heck Reaction

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) | Common and effective palladium precursor. |

| Ligand | P(o-tol)₃ (4 mol%) | Standard phosphine ligand for Heck reactions. |

| Base | Et₃N (2.0 equiv.) | Neutralizes the acid byproduct. |

| Solvent | DMF | High-boiling solvent. |

| Temperature | 120-140 °C | High temperature often required. |

| Typical Yield | 40-75% (mono-vinylated) | Yields can be variable. |

Catalytic Cycle Visualization

Caption: Generalized Heck Reaction Catalytic Cycle.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a solid foundation for the exploration of cross-coupling reactions with 3,5-Dibromo-2-methoxypyridin-4-amine. The ability to selectively functionalize the C3 and C5 positions opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of these protocols, particularly with respect to ligand screening and reaction conditions, may lead to even greater control over regioselectivity and improved reaction efficiency. The methodologies presented here are intended to empower researchers to unlock the full synthetic potential of this versatile building block.

References

-

Reimann, S., et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances, 5(92), 75689-75697. [Link]

-

Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 227. [Link]

-

Singh, R., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 57(2), 249-252. [Link]

-

Cabri, W., & Candiani, I. (1995). The Heck Reaction. In Comprehensive Organic Synthesis II (pp. 1009-1033). Elsevier. [Link]

-

Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

-

Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemical Society Reviews, 39(11), 4297-4310. [Link]

-

Johnson, C. N., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(26), 9343-9346. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Sromek, A. W., & Rubina, M. (2018). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

-

Scott, T. L., & Svejstrup, T. D. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Accounts of Chemical Research, 55(11), 1546-1558. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Valente, C., et al. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(9), 14357-14371. [Link]

-

de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

-

Fu, Y., et al. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 51(85), 15574-15577. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Bellina, F., et al. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. Journal of medicinal chemistry, 49(23), 6897-6909. [Link]

-

Alcaide, B., et al. (2012). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry–A European Journal, 18(1), 259-265. [Link]

-

de Vries, J. G. (Ed.). (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3. Georg Thieme Verlag. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

-

Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5585. [Link]

-

de la Herrán, G., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(35), 14532-14545. [Link]

-

Reddy, V. P., et al. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic letters, 4(7), 1175-1177. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

Sources

- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. mdpi.com [mdpi.com]

- 4. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Strategic Functionalization of the C4-Amine on 3,5-Dibromo-2-methoxypyridin-4-amine

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine core remains a privileged scaffold due to its presence in numerous biologically active molecules. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of the C4-amino group of 3,5-Dibromo-2-methoxypyridin-4-amine. This highly substituted pyridine derivative serves as a versatile building block, with the C4-amine offering a prime handle for diversification through N-acylation, N-alkylation, and N-arylation reactions. The presence of two bromine atoms and a methoxy group significantly influences the electronic nature of the pyridine ring and the reactivity of the amino group, necessitating carefully optimized reaction conditions.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Synthesis of the Starting Material

A thorough understanding of the starting material is paramount for successful synthetic transformations.

Table 1: Physicochemical Properties of 3,5-Dibromo-2-methoxypyridin-4-amine

| Property | Value |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. |

| pKa (predicted) | ~3.5 (for the pyridinium ion) |

The synthesis of the starting material, while not the primary focus of this guide, is a critical first step. A common route involves the bromination of 2-methoxypyridin-4-amine.

Protocol 1: Synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine

This protocol is adapted from established procedures for the bromination of substituted aminopyridines.

Workflow for the Synthesis of the Starting Material

Caption: Synthetic workflow for 3,5-Dibromo-2-methoxypyridin-4-amine.

Materials:

-

2-Methoxypyridin-4-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-methoxypyridin-4-amine (1.0 eq.) in anhydrous acetonitrile at 0 °C, add N-bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Functionalization of the C4-Amine: Protocols and Mechanistic Insights

The C4-amino group of 3,5-Dibromo-2-methoxypyridin-4-amine, while nucleophilic, has its reactivity modulated by the electron-withdrawing effects of the two bromine atoms. This section details robust protocols for its functionalization.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for introducing carbonyl-containing moieties. The reaction of the C4-amine with acylating agents such as acyl chlorides or anhydrides proceeds readily in the presence of a non-nucleophilic base.

General Reaction Scheme for N-Acylation

Caption: General N-acylation of the target molecule.

Protocol 2: N-Acetylation of 3,5-Dibromo-2-methoxypyridin-4-amine

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Acetyl chloride or Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 eq.) in anhydrous DCM.

-

Add anhydrous pyridine (1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Expertise & Experience: The use of a non-nucleophilic base like pyridine or diisopropylethylamine (DIEA) is crucial to scavenge the HCl or acetic acid byproduct without competing with the primary amine for the acylating agent. The electron-withdrawing nature of the dibrominated pyridine ring slightly reduces the nucleophilicity of the amine, hence the reaction may require slightly longer times or gentle heating compared to more electron-rich anilines.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts[1]. The reactivity of the newly formed secondary amine is often higher than the starting primary amine. Therefore, careful control of stoichiometry and reaction conditions is essential.

General Reaction Scheme for N-Alkylation

Caption: General N-alkylation of the target molecule.

Protocol 3: Mono-N-Benzylation of 3,5-Dibromo-2-methoxypyridin-4-amine

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the mono-alkylated product, while checking for the formation of the di-alkylated product by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: To minimize over-alkylation, it is advisable to use a slight excess of the starting amine or to carefully control the stoichiometry of the alkylating agent. Using a milder base and lower temperatures can also favor mono-alkylation. For more challenging alkylations, reductive amination provides a more controlled alternative.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is particularly valuable for forming bonds that are difficult to construct using traditional methods.[2][3][4]

Catalytic Cycle for Buchwald-Hartwig Amination

Sources

Application Notes and Protocols for the Selective Debromination of 3,5-Dibromo-2-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Monobrominated 2-Methoxypyridin-4-amines

3,5-Dibromo-2-methoxypyridin-4-amine is a versatile building block in medicinal chemistry. The two bromine atoms at positions 3 and 5 serve as orthogonal handles for the sequential introduction of different functionalities through cross-coupling reactions. The selective removal of one of these bromine atoms to yield either 3-bromo-2-methoxypyridin-4-amine or 5-bromo-2-methoxypyridin-4-amine is a critical transformation that unlocks distinct synthetic pathways for the generation of novel molecular scaffolds. These monobrominated intermediates are pivotal in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and central nervous system agents.[1] This document provides a detailed guide to achieving selective monodebromination, focusing on the underlying principles, experimental protocols, and analytical monitoring.

Theoretical Background: Understanding Regioselectivity

The selective debromination of 3,5-Dibromo-2-methoxypyridin-4-amine is governed by the electronic and steric environment of the two bromine atoms. The pyridine ring is substituted with two electron-donating groups (EDGs): a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 4-position.

-

Electronic Effects: The methoxy group at the 2-position and the amino group at the 4-position both activate the pyridine ring towards electrophilic attack and influence the reactivity of the C-Br bonds. The amino group is a stronger activating group than the methoxy group.[2] The cumulative electron-donating effect of these groups will influence the electron density at the carbon atoms bearing the bromine atoms, potentially making one C-Br bond more susceptible to cleavage.

-

Steric Hindrance: The methoxy group at the 2-position provides some steric hindrance around the bromine atom at the 3-position. This steric congestion can influence the approach of a bulky catalyst or reagent, potentially favoring reaction at the less hindered 5-position.

In palladium-catalyzed reactions, the oxidative addition step is often sensitive to both electronic and steric factors.[3][4] A more electron-deficient or less sterically hindered C-Br bond will typically undergo oxidative addition more readily.[4] For catalytic transfer hydrogenation, the mechanism involves the delivery of a hydride from the catalyst to the aryl halide.[5] The regioselectivity in this case will also be influenced by the electronic and steric landscape of the molecule.

Based on these principles, it is plausible to achieve selectivity in the debromination reaction by careful choice of catalyst, ligand, and reaction conditions.

Experimental Protocols

This section details a robust protocol for the selective monodebromination of 3,5-Dibromo-2-methoxypyridin-4-amine via palladium-catalyzed transfer hydrogenation. This method is often preferred for its mild conditions and high functional group tolerance.[5][6]

Protocol 1: Selective Monodebromination using Palladium on Carbon with a Hydrogen Donor

This protocol employs the widely available and cost-effective palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as formic acid or ammonium formate, in a catalytic transfer hydrogenation setup.[5]

Materials:

-

3,5-Dibromo-2-methoxypyridin-4-amine

-

Palladium on Carbon (10 wt. %)

-

Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-2-methoxypyridin-4-amine (1.0 g, 3.55 mmol).

-

Addition of Reagents: Add methanol (35 mL) and ammonium formate (1.12 g, 17.75 mmol, 5 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (190 mg, 5 mol %) to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to ensure the formation of the monobrominated product and minimize the formation of the fully debrominated product.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired monobrominated product from any remaining starting material and the fully debrominated by-product.[8]

Expected Outcome:

This procedure is expected to yield a mixture of 3-bromo-2-methoxypyridin-4-amine and 5-bromo-2-methoxypyridin-4-amine, with one isomer likely predominating. The exact ratio will depend on the subtle electronic and steric influences. Further optimization of reaction time and temperature may be required to maximize the yield of the desired monobrominated product.

Data Presentation

| Parameter | Protocol 1 |

| Catalyst | 10% Pd/C |

| Hydrogen Donor | Ammonium formate |

| Solvent | Methanol |

| Temperature | Reflux (ca. 65 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% (combined monobrominated isomers) |

| Selectivity | Moderate to Good (favoring one isomer) |

Visualization of the Experimental Workflow

Caption: Experimental workflow for selective monodebromination.

Mechanism of Catalytic Transfer Hydrogenation

The mechanism of palladium-catalyzed transfer hydrogenation for dehalogenation involves the following key steps:

-

Formation of the Active Catalyst: The Pd(0) catalyst is generated in situ from the Pd/C precursor.

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate, forming a Pd(II) intermediate.

-

Hydride Transfer: A hydride species, generated from the hydrogen donor (e.g., ammonium formate), is transferred to the Pd(II) center.

-

Reductive Elimination: The aryl group and the hydride ligand on the palladium center undergo reductive elimination to form the debrominated product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for debromination.

Analytical Monitoring and Characterization

Reaction Monitoring:

-

TLC: A simple and effective method for qualitative monitoring. Use a mobile phase of ethyl acetate/hexanes. The monobrominated product should have a higher Rf value than the starting dibromo compound.

-

HPLC-MS: Provides quantitative data on the conversion of the starting material and the formation of the monobrominated and fully debrominated products. A C18 column with a water/acetonitrile gradient is typically suitable.[7][9][10]

Product Characterization:

-

NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirming the position of the remaining bromine atom. The disappearance of a signal in the aromatic region of the ¹H NMR spectrum and changes in the coupling patterns will indicate successful debromination.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine is a key diagnostic feature.

Troubleshooting and Optimization

-

Low Conversion:

-

Cause: Inactive catalyst or insufficient hydrogen donor.

-

Solution: Use fresh Pd/C and ensure an adequate excess of ammonium formate. Increase the reaction time.

-

-

Over-reduction (Formation of fully debrominated product):

-

Cause: Reaction time is too long or the temperature is too high.

-

Solution: Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.

-

-

Poor Selectivity:

-

Cause: The electronic and steric differences between the two bromine positions are not sufficient to provide high selectivity under the chosen conditions.

-

Solution: Screen different catalysts (e.g., different palladium sources and ligands), hydrogen donors, solvents, and temperatures. For example, using a bulkier phosphine ligand with a palladium precursor may enhance steric differentiation.

-

Conclusion

The selective monodebromination of 3,5-Dibromo-2-methoxypyridin-4-amine is a crucial step in the synthesis of valuable pharmaceutical intermediates. The provided protocol using palladium-catalyzed transfer hydrogenation offers a reliable and mild method to achieve this transformation. Careful monitoring and optimization are key to maximizing the yield and selectivity of the desired monobrominated product. The principles and procedures outlined in this guide provide a solid foundation for researchers to successfully implement and adapt this important reaction in their synthetic endeavors.

References

- Alonso-Gómez, J. L., Sicre, C., & Cid, M. M. (2006). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. BenchChem.

- Casey, J. P., et al. (2016). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry.

- Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.

- Gao, F., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PLOS ONE.

- Hein, J. E., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.

- Katritzky, A. R., et al. (2010). The Effect of Substituents on the Reactivity of the Pyridine Ring. Chemical Reviews.

- Mihovilovic, M. D., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- Nystrom, J. E., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.

- Organic Syntheses. (1961). 2,3-diaminopyridine. Organic Syntheses, 41, 21.

- Pleshkova, A. P., & Zaikin, V. G. (2005). Analytical Methods for Reaction Monitoring. Journal of Analytical Chemistry.

-

Rochester University Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]